molecular formula C20H22N4O3 B2964743 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2034322-81-9

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2964743
CAS No.: 2034322-81-9
M. Wt: 366.421
InChI Key: SWMBLXSDGLHPSB-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.

    Formation of the 1,2,4-oxadiazole ring: This can be synthesized by the reaction of a hydrazide with a nitrile in the presence of a dehydrating agent.

    Formation of the pyrrolidine ring: This can be synthesized through the cyclization of an appropriate amine with a carbonyl compound.

    Coupling reactions: The final compound can be obtained by coupling the intermediate heterocyclic rings through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and reaction time need to be optimized for each step.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the intermediates and final product.

    Scalability: The synthetic route must be scalable to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against specific biological targets.

    Materials Science: The compound may be used in the development of new materials with unique properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include:

    Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting their activity.

    Receptor interaction: The compound may interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-17(14(2)26-22-13)8-9-18(25)24-11-10-16(12-24)19-21-20(27-23-19)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMBLXSDGLHPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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